molecular formula C10H11BrFNO B14082316 5-bromo-2-fluoro-N-propylbenzamide

5-bromo-2-fluoro-N-propylbenzamide

Cat. No.: B14082316
M. Wt: 260.10 g/mol
InChI Key: FGLVDQJYFIHDBT-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoro-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

5-bromo-2-fluoro-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to proteins or enzymes, thereby modulating their activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-bromo-2-fluoro-N-propylbenzamide with high purity?

Answer:

  • Multi-step synthesis : Start with 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) as the precursor. React with propylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water.
  • Quality control : Confirm purity via HPLC (>98%) and characterize with 1^1H/13^{13}C NMR and FT-IR. For example, the benzamide carbonyl peak should appear at ~1680 cm1^{-1} in IR .

Q. How can researchers optimize reaction conditions for scaling up synthesis?

Answer:

  • Factorial design : Use a 2k^k factorial approach to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%) .
  • Response metrics : Monitor yield, purity, and reaction time. For instance, higher temperatures in DMF may reduce reaction time but increase side products.
  • Statistical tools : Analyze data with ANOVA to identify significant factors. Pilot-scale trials (1–10 g) should precede industrial-scale synthesis .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

Technique Key Parameters Application
NMR 1^1H (δ 7.2–8.1 ppm for aromatic protons), 19^{19}F (δ -110 to -120 ppm)Confirm structure and substituent positions .
HPLC C18 column, acetonitrile/water (70:30), UV detection at 254 nmPurity assessment (>98%) .
Mass Spectrometry ESI-MS: [M+H]+^+ peak at m/z 288.0 (calculated for C10_{10}H10_{10}BrFNO)Molecular weight verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Answer:

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian). For example, discrepancies in 19^{19}F shifts may arise from solvent effects .
  • X-ray crystallography : Resolve ambiguities in substituent positions. A single-crystal structure (e.g., space group P21_1/c) can confirm dihedral angles between aromatic rings and the propyl chain .
  • Advanced MS/MS : Use high-resolution Q-TOF to distinguish isotopic patterns (e.g., 79^{79}Br vs. 81^{81}Br) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig amination : Test Pd(OAc)2_2/XPhos catalysts to replace bromine with amines. Monitor reaction progress via TLC and GC-MS .
  • Suzuki-Miyaura coupling : Use aryl boronic acids and Pd(PPh3_3)4_4 in toluene/ethanol. Note that the fluorine substituent may direct coupling to the para position .
  • Mechanistic studies : Employ 19^{19}F NMR kinetics to track intermediates. Fluorine’s strong inductive effect can slow oxidative addition steps .

Q. How can non-covalent interactions (e.g., halogen bonding) be leveraged in crystal engineering?

Answer:

  • Cocrystal design : Combine this compound with pyridine derivatives. The bromine atom acts as a halogen bond donor (distance ~3.0 Å) .
  • Thermal analysis : Use DSC to study melting points and stability. Cocrystals often exhibit higher thermal stability than pure compounds .
  • Computational modeling : Simulate interaction energies using Mercury CSD software to predict packing motifs .

Q. What computational methods are suitable for predicting physicochemical properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (~2.5), solubility (<0.1 mg/mL), and bioavailability. The compound’s high lipophilicity may limit aqueous solubility .
  • Molecular dynamics : Simulate membrane permeability (e.g., PAMPA assay) to assess drug-likeness. The propyl chain enhances membrane penetration compared to methyl analogs .
  • Docking studies : Target enzymes like carbonic anhydrase; fluorine’s electronegativity may enhance binding affinity .

Q. How should researchers address batch-to-batch variability in biological assays?

Answer:

  • Standardization : Implement strict QC protocols, including chiral HPLC to rule out racemization (retention time ±0.1 min) .
  • Stability testing : Store samples at -20°C under argon. Degradation products (e.g., dehalogenated analogs) can be quantified via LC-MS .
  • Positive controls : Use commercial reference standards (e.g., Pfizer’s PF-1529483) to calibrate bioactivity assays .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

5-bromo-2-fluoro-N-propylbenzamide

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)

InChI Key

FGLVDQJYFIHDBT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

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